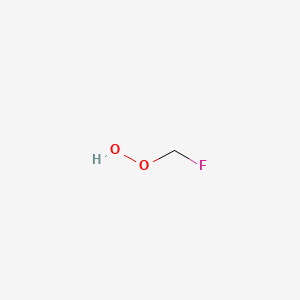
Methyldioxy, fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldioxy, fluoro- is a compound that features both methylenedioxy and fluoro functional groups. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂-) and is often attached to an aromatic structure such as phenyl . The fluoro group is a fluorine atom attached to the compound, which can significantly alter its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinating agents such as elemental fluorine or silver fluoride under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of methyldioxy, fluoro- compounds may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyldioxy, fluoro- compounds can undergo various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenedioxy group can lead to the formation of carboxylic acids or aldehydes, while nucleophilic substitution of the fluoro group can yield various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methyldioxy, fluoro- compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyldioxy, fluoro- compounds involves their interaction with specific molecular targets and pathways. For example, some compounds inhibit enzymes by binding to their active sites, while others may interact with receptors to modulate cellular signaling pathways . The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
Methyldioxy, fluoro- compounds can be compared to other similar compounds, such as:
Methylenedioxy compounds: These compounds lack the fluoro group and may have different reactivity and biological activities.
Fluoro compounds: These compounds lack the methylenedioxy group and may have different chemical properties and applications.
The uniqueness of methyldioxy, fluoro- compounds lies in the combination of both functional groups, which can result in unique chemical and biological properties .
Similar Compounds
Methylenedioxyamphetamine (MDA): A compound with a methylenedioxy group attached to an amphetamine structure.
3,4-Methylenedioxymethamphetamine (MDMA): A compound with both methylenedioxy and methamphetamine structures.
Fluoroamphetamine: A compound with a fluoro group attached to an amphetamine structure.
These similar compounds highlight the diverse range of chemical and biological properties that can be achieved by modifying the functional groups attached to the aromatic ring.
Eigenschaften
CAS-Nummer |
119437-63-7 |
|---|---|
Molekularformel |
CH3FO2 |
Molekulargewicht |
66.032 g/mol |
IUPAC-Name |
fluoro(hydroperoxy)methane |
InChI |
InChI=1S/CH3FO2/c2-1-4-3/h3H,1H2 |
InChI-Schlüssel |
KVPQKZULEXOIOK-UHFFFAOYSA-N |
Kanonische SMILES |
C(OO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


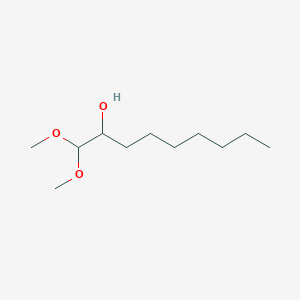
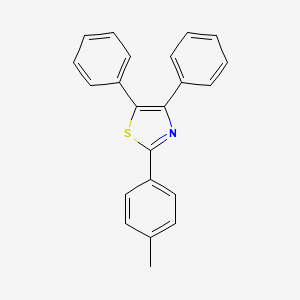
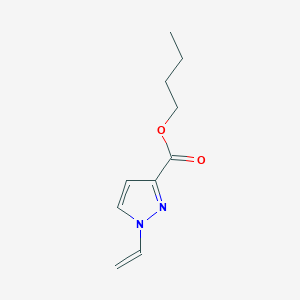

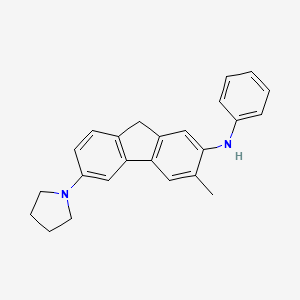
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
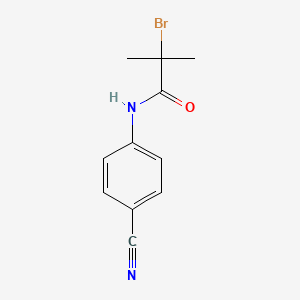
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
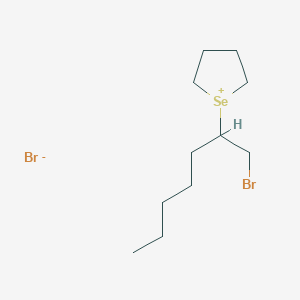
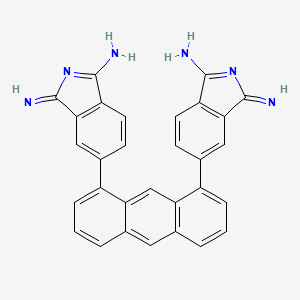
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
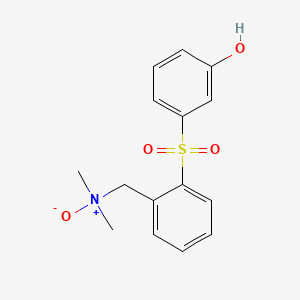

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
